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molecular formula C12H16N8O B3027204 ST3932 CAS No. 1246018-21-2

ST3932

Cat. No. B3027204
M. Wt: 288.31 g/mol
InChI Key: HMSFWLUZEDMXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133197B2

Procedure details

To a solution of 4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol (1.4 g, 4.56 mmol) in anhydrous DMF (20 ml) were added CsCO3 (5.9 g, 18.24 mmol) and 1H-1,2,3-triazole (1.2 g, 1.0 ml, 18.24 mmol). The mixture was stirred overnight at 90° C. The solvent was evaporated under reduced pressure to give a residue that was purified by flash chromatography (DCM/MeOH: 93/7).
Name
4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][CH2:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5](Br)[N:6]2[CH3:16].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN(C=O)C>[NH2:1][C:2]1[N:10]=[C:9]([CH2:11][CH2:12][CH:13]([OH:15])[CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([N:19]1[N:20]=[CH:21][CH:22]=[N:18]1)[N:6]2[CH3:16]

Inputs

Step One
Name
4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
Quantity
1.4 g
Type
reactant
Smiles
NC1=C2N=C(N(C2=NC(=N1)CCC(C)O)C)Br
Name
CsCO3
Quantity
5.9 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (DCM/MeOH: 93/7)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C2N=C(N(C2=NC(=N1)CCC(C)O)C)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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